molecular formula C11H14BrNO2S B1287877 1-(4-bromobenzylsulfonyl)pyrrolidine CAS No. 950255-92-2

1-(4-bromobenzylsulfonyl)pyrrolidine

Cat. No.: B1287877
CAS No.: 950255-92-2
M. Wt: 304.21 g/mol
InChI Key: ABXUSIMXLZYXNA-UHFFFAOYSA-N
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Description

1-(4-bromobenzylsulfonyl)pyrrolidine is an organic compound with the molecular formula C10H12BrNO2S. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromophenyl group attached to a methylsulfonyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzylsulfonyl)pyrrolidine typically involves the reaction of 4-bromobenzyl chloride with pyrrolidine in the presence of a base, followed by oxidation to introduce the sulfonyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzylsulfonyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, sulfides, and sulfone derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(4-bromobenzylsulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the sulfonyl group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)methylsulfonyl]pyrrolidine
  • 1-[(4-Fluorophenyl)methylsulfonyl]pyrrolidine
  • 1-[(4-Methylphenyl)methylsulfonyl]pyrrolidine

Uniqueness

1-(4-bromobenzylsulfonyl)pyrrolidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom’s size and electronegativity can enhance the compound’s binding affinity and selectivity compared to its chloro, fluoro, and methyl analogs .

Properties

IUPAC Name

1-[(4-bromophenyl)methylsulfonyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S/c12-11-5-3-10(4-6-11)9-16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXUSIMXLZYXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589924
Record name 1-[(4-Bromophenyl)methanesulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950255-92-2
Record name 1-[(4-Bromophenyl)methanesulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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